molecular formula C25H25BN2O2 B3084938 1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 1146340-38-6

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

Cat. No.: B3084938
CAS No.: 1146340-38-6
M. Wt: 396.3 g/mol
InChI Key: PEYQCEFPKMIOFP-UHFFFAOYSA-N
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Description

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C25H25BN2O2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole and related compounds have been the subject of research primarily in the field of synthetic chemistry. Notable contributions include the work by Rheault et al. (2009), who demonstrated a microwave-assisted synthesis method for N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. This method facilitated a more efficient process for creating a variety of heteroaryl-substituted benzimidazoles through Suzuki–Miyaura cross-coupling with heteroaryl halides (Rheault, Donaldson, & Cheung, 2009).

Crystal Structure and DFT Studies

A significant portion of research has focused on understanding the crystal structure and properties of compounds related to 1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole. Huang et al. (2021) explored the crystal structure and Density Functional Theory (DFT) calculations of related boric acid ester intermediates. Their work involved conformational analysis using X-ray diffraction and DFT, offering insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Antimicrobial and Antifungal Applications

A study by Alp et al. (2014) synthesized a new class of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles and evaluated their antibacterial and antifungal activities. These compounds showed moderate activity against Candida albicans, suggesting potential applications in antimicrobial therapies (Alp, Göker, & Altanlar, 2014).

Pharmacological Evaluation

There is also interest in the pharmacological potential of these compounds. Sharma et al. (2010) reported on the synthesis and pharmacological evaluation of benzimidazole derivatives, demonstrating notable antihypertensive activity. This suggests a possible role for these compounds in developing new antihypertensive drugs (Sharma, Kohli, Sharmab, & Sharma, 2010).

Biochemical Analysis

Biochemical Properties

1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s dioxaborolane group is particularly reactive, enabling it to form stable complexes with biomolecules. This interaction is essential in the synthesis of complex organic molecules, making it a valuable tool in medicinal chemistry and drug development .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound modulates the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and oxidoreductases, influencing the levels of various metabolites. The compound can alter metabolic flux, leading to changes in the concentrations of key metabolic intermediates. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, enabling it to modulate cellular processes effectively .

Properties

IUPAC Name

1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-16-14-18(15-17-19)23-27-21-12-8-9-13-22(21)28(23)20-10-6-5-7-11-20/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQCEFPKMIOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.